

(S)-Methyl 3-hydroxytetradecanoate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	(S)-Methyl 3-hydroxytetradecanoate
CAS No.:	76835-67-1
Cat. No.:	B016855

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Abstract

(S)-Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in the fields of immunology, drug discovery, and lipid chemistry. As a key component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, it plays a crucial role in the activation of the innate immune system. This technical guide provides an in-depth exploration of **(S)-Methyl 3-hydroxytetradecanoate**, covering its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in immunology and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important bioactive molecule.

Introduction: The Significance of Chirality and Structure

(S)-Methyl 3-hydroxytetradecanoate, a 15-carbon long-chain fatty acid methyl ester, possesses a chiral center at the C-3 position. This stereochemistry is not a trivial structural feature; it is fundamental to its biological activity. The "S" configuration is the biologically active enantiomer in the context of lipid A, the endotoxic principle of LPS.[1][2] The precise spatial arrangement of the hydroxyl group is critical for its recognition by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2, initiating a signaling cascade that leads to the innate immune response.[1] Understanding the synthesis and biological implications of this specific stereoisomer is therefore paramount for the development of novel immunomodulatory agents, vaccine adjuvants, and potential sepsis therapeutics.

This guide will delve into the practical aspects of working with **(S)-Methyl 3-hydroxytetradecanoate**, from its synthesis and purification to its analytical characterization and biological evaluation.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of **(S)-Methyl 3-hydroxytetradecanoate** is the foundation for its effective use in research.

Property	Value	Source
CAS Number	76835-67-1	[3]
Molecular Formula	C ₁₅ H ₃₀ O ₃	[3]
Molecular Weight	258.40 g/mol	[3]
IUPAC Name	methyl (3S)-3-hydroxytetradecanoate	[3]
Synonyms	(S)-3-Hydroxy Myristic Acid Methyl Ester, Methyl (S)-3-Hydroxytetradecanoate	[3]
Appearance	Off-White to Pale Yellow Solid	
Solubility	Soluble in organic solvents such as chloroform and methanol.	

Table 1: Key Physicochemical Properties of **(S)-Methyl 3-hydroxytetradecanoate**.

Stereoselective Synthesis: An Enzymatic Approach

The synthesis of enantiomerically pure **(S)-Methyl 3-hydroxytetradecanoate** is crucial for its application in biological studies. While classical chemical methods can be employed, enzymatic resolution offers a highly efficient, stereoselective, and environmentally benign "green chemistry" approach.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the enantiomers. In the case of methyl 3-hydroxytetradecanoate, a lipase can be used to selectively hydrolyze one enantiomer of the racemic methyl ester to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol outlines a general procedure for the enzymatic resolution of racemic methyl 3-hydroxytetradecanoate. Optimization of parameters such as enzyme source, pH, temperature, and reaction time may be required for specific applications.

Materials:

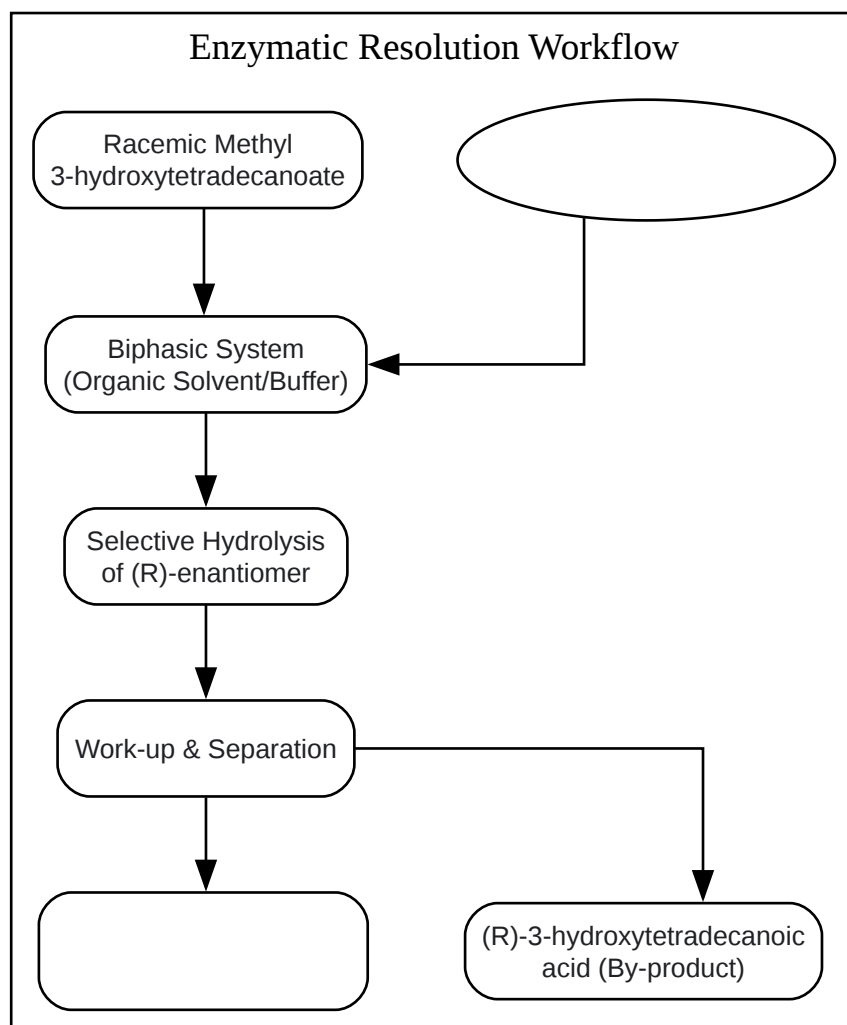
- Racemic methyl 3-hydroxytetradecanoate (CAS: 55682-83-2)
- Immobilized Lipase (e.g., from *Candida antarctica* lipase B (CALB) or *Pseudomonas cepacia* lipase)
- Phosphate buffer (e.g., 0.1 M, pH 7.0)
- Organic solvent (e.g., hexane or toluene)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve racemic methyl 3-hydroxytetradecanoate in a suitable organic solvent. Add the phosphate buffer to create a biphasic system.
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized based on the specific activity of the lipase.
- **Incubation:** Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral chromatography (GC or HPLC).
- **Reaction Quenching:** Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and

reused.

- Work-up:
 - Separate the organic and aqueous layers.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with saturated sodium bicarbonate solution to remove the (R)-3-hydroxytetradecanoic acid, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to obtain pure **(S)-Methyl 3-hydroxytetradecanoate**.



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Figure 1: Workflow for the enzymatic resolution of racemic methyl 3-hydroxytetradecanoate.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of **(S)-Methyl 3-hydroxytetradecanoate** is critical for reliable experimental results.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a

multiplet around 4.0 ppm), the methylene protons adjacent to the carbonyl group (a multiplet around 2.5 ppm), and the long aliphatic chain protons.

- ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (around 173 ppm), the carbon attached to the hydroxyl group (around 68 ppm), the methyl ester carbon (around 52 ppm), and the carbons of the alkyl chain.[4][5]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the carbonyl group of the ester (a strong peak around 1740 cm⁻¹), and C-H stretching and bending vibrations of the aliphatic chain.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the racemate shows a molecular ion peak (M⁺) at m/z 258, along with characteristic fragmentation patterns.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

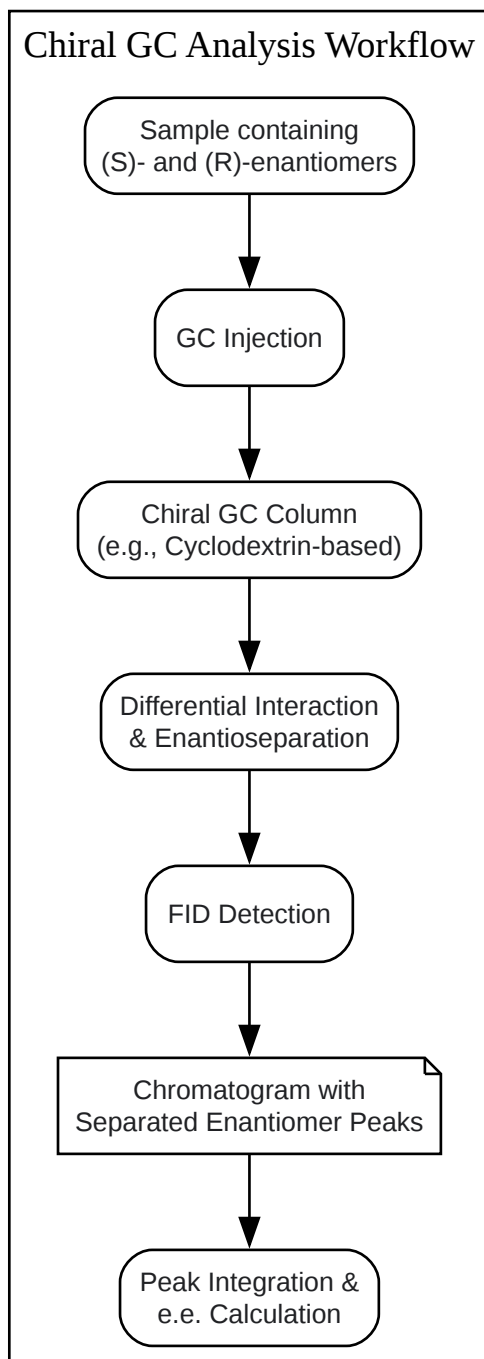
Chiral Chromatography for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is crucial. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.

General Protocol for Chiral GC Analysis:

- Column Selection: A chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™), is required.[7]
- Sample Preparation: The sample can be analyzed directly or after derivatization of the hydroxyl group to enhance volatility and resolution.
- GC Conditions:
 - Injector Temperature: Typically 250 °C.
 - Oven Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers.
 - Carrier Gas: Helium or hydrogen.

- Detector: Flame Ionization Detector (FID).
- Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.



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Figure 2: General workflow for the determination of enantiomeric purity by chiral GC.

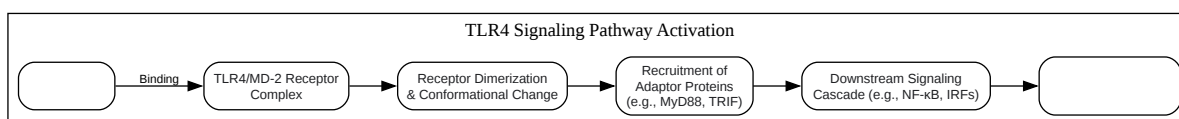
Biological Significance and Applications in Drug Development

The primary biological relevance of **(S)-Methyl 3-hydroxytetradecanoate** stems from its role as a precursor to (S)-3-hydroxytetradecanoic acid, a crucial component of lipid A.

Lipid A and the Innate Immune Response

Lipid A is the bioactive component of LPS and acts as a potent activator of the innate immune system through the TLR4/MD-2 receptor complex on immune cells such as macrophages and dendritic cells.[1][2] The binding of lipid A to TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and interferons, orchestrating the early host defense against Gram-negative bacterial infections.

The structure of lipid A, particularly the number and length of the acyl chains and the presence of phosphate groups, dictates its immunological activity. (S)-3-hydroxytetradecanoic acid is one of the key fatty acids that comprise the lipid A of many Gram-negative bacteria.



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Figure 3: Simplified schematic of the TLR4 signaling pathway initiated by Lipid A.

Applications in Drug Development

The unique immunomodulatory properties of lipid A and its derivatives have led to significant interest in their therapeutic potential.

- **Vaccine Adjuvants:** Synthetic lipid A analogs are being developed as vaccine adjuvants to enhance the immune response to co-administered antigens. By activating TLR4, they can

stimulate a robust and durable immune memory. **(S)-Methyl 3-hydroxytetradecanoate** is a key building block for the synthesis of these potent and well-defined adjuvants.[8]

- Immunotherapeutics: The ability to modulate the immune system makes lipid A derivatives attractive candidates for the development of immunotherapies for cancer and infectious diseases.[8]
- Sepsis Research: Paradoxically, while lipid A is the causative agent of septic shock, understanding its interaction with TLR4 is crucial for designing antagonists that can block this interaction and potentially treat sepsis. Synthetic lipid A analogs, constructed using **(S)-Methyl 3-hydroxytetradecanoate**, are invaluable tools in this research.

Conclusion

(S)-Methyl 3-hydroxytetradecanoate is more than just a chiral molecule; it is a key player at the interface of chemistry and immunology. Its stereospecific synthesis, rigorous analytical characterization, and a deep understanding of its biological role are essential for advancing research in drug discovery and development. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively utilize this important compound in their scientific endeavors. The continued exploration of **(S)-Methyl 3-hydroxytetradecanoate** and its derivatives holds great promise for the development of next-generation vaccines, immunotherapies, and treatments for infectious diseases.

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